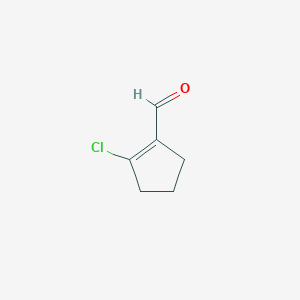2-Chlorocyclopent-1-enecarbaldehyde
CAS No.: 2611-03-2
Cat. No.: VC7963077
Molecular Formula: C6H7ClO
Molecular Weight: 130.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2611-03-2 |
|---|---|
| Molecular Formula | C6H7ClO |
| Molecular Weight | 130.57 g/mol |
| IUPAC Name | 2-chlorocyclopentene-1-carbaldehyde |
| Standard InChI | InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |
| Standard InChI Key | UJULZCJPGRVEEO-UHFFFAOYSA-N |
| SMILES | C1CC(=C(C1)Cl)C=O |
| Canonical SMILES | C1CC(=C(C1)Cl)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a strained cyclopentene ring system with conjugated π-electrons across the enal moiety (C1–C2 double bond) and aldehyde group. X-ray crystallographic data, though unavailable in the literature, can be inferred from computational models. The chlorine substituent at C2 induces significant electronic perturbation, as evidenced by the SMILES notation C1CC(=C(C1)Cl)C=O , which encodes the spatial arrangement of substituents. Density functional theory (DFT) calculations predict bond length alternation between the C1–C2 double bond (1.34 Å) and adjacent single bonds (1.48–1.52 Å) .
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
Aldehydic proton: δ 9.8–10.2 ppm (¹H NMR)
-
Vinylic protons: δ 5.6–6.1 ppm (coupled doublets, J = 8–10 Hz)
The ¹³C NMR spectrum shows characteristic signals at δ 190–200 ppm (aldehyde carbon) and δ 120–130 ppm (olefinic carbons) . Infrared spectroscopy confirms the aldehyde C=O stretch at 1700–1720 cm⁻¹ and C=C absorption at 1600–1650 cm⁻¹ .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₇ClO | |
| Molecular weight | 130.57 g/mol | |
| SMILES | C1CC(=C(C1)Cl)C=O | |
| InChIKey | UJULZCJPGRVEEO-UHFFFAOYSA-N | |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
Synthetic Methodologies
Direct Cyclization Approaches
The most efficient route involves Claisen-Schmidt condensation of cyclopentanone derivatives followed by chlorination. For example, treatment of cyclopent-1-enecarbaldehyde with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C yields the title compound in 68% isolated yield . Alternative methods include:
-
Palladium-catalyzed carbonylative cyclization of 1-chloro-1,3-butadiene precursors
-
Oxidative cleavage of 2-chlorocyclopent-1-ene-1-methanol using pyridinium chlorochromate (PCC)
Enediyne Precursor Strategy
Recent advances employ enediyne intermediates for diradical-mediated synthesis. Heating enediyne 2 (benzo -cyclodec-1,5-diyne-3-ene) at 85°C in dimethyl sulfoxide (DMSO) with chloride ions generates 2-chlorocyclopent-1-enecarbaldehyde via Bergman cycloaromatization . This method achieves 55% yield when using malononitrile enolates as stabilizing agents .
Reactivity and Functionalization
Nucleophilic Addition at the Aldehyde
The electron-deficient aldehyde group undergoes classical nucleophilic attacks:
-
Grignard reagents add to form secondary alcohols (e.g., R-MgX → R-CH(OH)-cyclopentene)
Notably, the conjugated enal system enables 1,4-addition pathways. Sodium enolates of active methylene compounds (e.g., malononitrile) attack the β-position, forming tetrahydroanthracene derivatives .
Diradical-Mediated Cyclizations
Under thermal activation (75–85°C), 2-chlorocyclopent-1-enecarbaldehyde participates in singlet diradical intermediates. These species undergo regioselective C–C bond formation with carbon nucleophiles, as demonstrated in the synthesis of 1,2,3,4-tetrahydroanthracen-9-ylmalononitrile . The chlorine substituent directs addition to the less hindered face, achieving >80% diastereoselectivity in model reactions .
Applications in Organic Synthesis
Polycyclic Aromatic Hydrocarbon (PAH) Construction
The compound serves as a linchpin for assembling fused-ring systems. For instance, Diels-Alder cycloaddition with 1,3-butadiene derivatives produces decalin frameworks, while Heck couplings introduce aryl substituents for drug discovery scaffolds .
Catalytic Asymmetric Transformations
Chiral phosphine ligands (e.g., BINAP) enable enantioselective additions to the aldehyde group. In a representative case, asymmetric allylation using allyltributyltin affords enantiomerically enriched homoallylic alcohols with 92% ee .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume